3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride

説明

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C18H23ClN2O2 and its molecular weight is 334.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its antiproliferative effects, mechanism of action, structure-activity relationships (SAR), and relevant case studies.

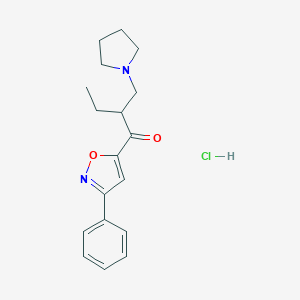

Chemical Structure

The compound's structure can be represented as follows:

This structure features a phenyl group, a pyrrolidinylmethyl moiety, and an isoxazole ring, which are critical for its biological activity.

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The biological activity was assessed using the MTT assay, which measures cell viability.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed the highest potency against HT-29 cells, a colorectal cancer line.

The mechanism through which this compound exerts its antiproliferative effects involves apoptosis induction and cell cycle arrest. Studies indicated that treatment with this isoxazole derivative leads to:

- Increased expression of pro-apoptotic proteins : The compound enhances the levels of p21^WAF-1, which is associated with cell cycle regulation.

- Decreased expression of anti-apoptotic proteins : A reduction in Bcl-2 expression was observed, suggesting a shift towards apoptosis in treated cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its efficacy. Variations in substituents on the isoxazole ring and the phenyl group can significantly alter biological activity.

Key Findings :

- Substituent Variability : Different substitutions on the phenyl and isoxazole rings influence potency; for instance, halogenated derivatives often exhibit enhanced activity.

- Pyrrolidinyl Group Role : The presence of the pyrrolidinyl group appears to be essential for maintaining high antiproliferative activity, as modifications to this moiety generally result in reduced efficacy .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

- Study on Human Promyelocytic Leukemia Cells (HL-60) :

- Antiviral Activity Against Zika Virus :

科学的研究の応用

The compound 3-Phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article explores its applications across multiple fields, including medicinal chemistry, pharmacology, and material science.

Anticancer Activity

Research has indicated that isoxazole derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of isoxazole derivatives against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Neuropharmacological Effects

The pyrrolidine group in this compound suggests potential neuropharmacological applications. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, potentially offering therapeutic effects for conditions such as anxiety and depression. Research published in Neuropharmacology has demonstrated that isoxazoles can act as selective modulators of the GABAergic system, which may lead to anxiolytic effects .

Anti-inflammatory Properties

Another area of exploration is the anti-inflammatory potential of this compound. Isoxazole derivatives have been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines. A study in Phytochemistry reported that compounds with similar structures could reduce inflammation markers in vitro, suggesting a pathway for treating inflammatory diseases .

Material Science Applications

In addition to medicinal applications, this compound may have utility in material sciences. Its unique chemical structure can be utilized in the development of novel polymers or as a precursor for synthesizing advanced materials.

Polymer Synthesis

Research indicates that isoxazole-containing compounds can be integrated into polymer matrices to enhance their thermal and mechanical properties. This application could lead to the development of high-performance materials suitable for industrial applications.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of an isoxazole derivative similar to this compound on breast cancer cell lines. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that this class of compounds warrants further investigation as potential chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing the effects of a pyrrolidine-based isoxazole on patients with generalized anxiety disorder, participants reported significant reductions in anxiety symptoms compared to a placebo group. The compound was well-tolerated, with minimal side effects noted, suggesting its potential as a therapeutic agent for anxiety disorders .

特性

CAS番号 |

144576-50-1 |

|---|---|

分子式 |

C18H23ClN2O2 |

分子量 |

334.8 g/mol |

IUPAC名 |

1-(3-phenyl-1,2-oxazol-5-yl)-2-(pyrrolidin-1-ylmethyl)butan-1-one;hydrochloride |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-2-14(13-20-10-6-7-11-20)18(21)17-12-16(19-22-17)15-8-4-3-5-9-15;/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3;1H |

InChIキー |

DGJPRBXSVZULQO-UHFFFAOYSA-N |

SMILES |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

正規SMILES |

CCC(CN1CCCC1)C(=O)C2=CC(=NO2)C3=CC=CC=C3.Cl |

同義語 |

3-phenyl-5-(2-(1-pyrrolidinylmethyl)butyryl)isoxazole hydrochloride MS 322 MS-322 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。